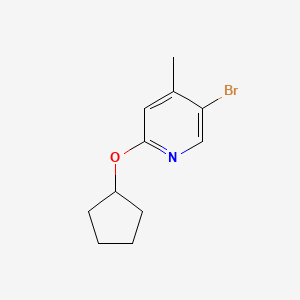
5-Bromo-2-(cyclopentyloxy)-4-methylpyridine
Übersicht
Beschreibung
5-Bromo-2-(cyclopentyloxy)-4-methylpyridine is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Bromo-2-(cyclopentyloxy)-4-methylpyridine is a pyridine derivative characterized by the presence of a bromine atom, a cyclopentyloxy group, and a methyl group attached to the pyridine ring. Its molecular formula is C12H14BrN, with a molecular weight of approximately 242.11 g/mol. The unique structure of this compound suggests potential biological activity, particularly in medicinal chemistry and material science applications.
Chemical Structure
The structural configuration of this compound is crucial for its biological activity. The bromine atom is located at the 5-position, while the cyclopentyloxy and methyl groups are at the 2- and 4-positions, respectively. This arrangement influences its reactivity and interaction with biological targets.
| Feature | Details |
|---|---|
| Molecular Formula | C12H14BrN |
| Molecular Weight | 242.11 g/mol |
| Structural Characteristics | Bromine at 5-position; Cyclopentyloxy at 2-position; Methyl at 4-position |
Biological Activity
Research on the biological activity of this compound is limited, with no extensive studies found in major scientific literature databases. However, insights can be drawn from related compounds and structural analogs.
The biological activity of similar compounds suggests that this compound may interact with various biological targets through mechanisms such as:
- Enzyme Inhibition : Compounds with similar structures often exhibit inhibitory effects on specific enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : The presence of halogen atoms (like bromine) can enhance binding affinity to certain receptors, influencing signaling pathways.
Case Studies and Related Research
While direct studies on this compound are sparse, research on structurally similar compounds provides context for its potential activity:
- 3-Bromo-2-(cyclopentyloxy)pyridine : This compound has shown significant enzyme inhibition in preliminary studies, suggesting that brominated pyridines may possess important pharmacological properties.
- 4-Bromo-2-methoxy-3-methylpyridine : Exhibited moderate anti-inflammatory effects in vitro, indicating that modifications in substituents can lead to varied biological responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-2-(cyclopentyloxy)pyridine | Bromine at position 3 | Significant enzyme inhibition |
| 4-Bromo-2-(ethoxypyridine) | Ethoxy group instead of cyclopentoxy | Variance in alkyl substituent impacts activity |
| 4-Bromo-2-methoxy-3-methylpyridine | Methoxy group at position 2 | Moderate anti-inflammatory effects |
| 3-Bromo-4-methylpyridine | No cyclopentoxy group | Simpler structure with less biological activity |
Eigenschaften
IUPAC Name |
5-bromo-2-cyclopentyloxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-6-11(13-7-10(8)12)14-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBBJFYBZWWYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















